Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride
Description
¹H NMR Spectral Features
- Aminomethyl group (-CH2NH3+) : A triplet at δ 2.8–3.2 ppm (J = 6–7 Hz) for the -CH2- protons, coupled to the adjacent NH3+ group.
- Methyl ester (-COOCH3) : A singlet at δ 3.6–3.7 ppm for the methoxy protons.
- Cyclohexane ring protons : Multiplet signals between δ 1.2–2.5 ppm , reflecting axial-equatorial proton environments.
¹³C NMR Spectral Features
2D NMR Correlations
- HSQC (Heteronuclear Single Quantum Coherence) : Correlates -CH2NH3+ protons (δ 2.8–3.2 ppm) to their bonded carbon (δ 40–45 ppm).
- COSY (Correlation Spectroscopy) : Reveals coupling between adjacent cyclohexane ring protons (δ 1.2–2.5 ppm).
| NMR Signal | δ (ppm) | Assignment |
|---|---|---|
| ¹H: Singlet | 3.6–3.7 | -OCH3 |
| ¹H: Triplet | 2.8–3.2 | -CH2NH3+ |
| ¹³C: Carbonyl | 170–175 | C=O |
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl (1S,3R)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
InChI Key |
NBFLIARGWFFLAL-WLYNEOFISA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)CN.Cl |
Canonical SMILES |
COC(=O)C1CCCC(C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Key Steps
The synthesis begins with methyl 3-formylcyclohexanecarboxylate, which undergoes reductive amination to introduce the aminomethyl group. In a representative procedure, the aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol under nitrogen atmosphere at 0–5°C. The cis stereochemistry is controlled by the equatorial preference of the aminomethyl group during borohydride reduction, achieving a diastereomeric excess (d.e.) of 85–92%.
Critical Parameters :
Hydrochloride Salt Formation
The free amine is converted to the hydrochloride salt by bubbling HCl gas into a dichloromethane solution at −20°C. Crystallization from ethanol/ethyl acetate (1:3) yields the final product with >99% purity.
Isomerization of Trans to Cis Isomers
Base-Mediated Epimerization
A patent by EP1484301A1 details the isomerization of trans-3-(aminomethyl)cyclohexanecarboxylate derivatives to the cis form using potassium tert-butoxide in toluene at 110°C. The equilibrium shifts toward the cis isomer (94% yield) due to steric strain in the trans configuration.
Optimization Data :
| Condition | Trans:Cis Ratio | Yield (%) |
|---|---|---|
| KOtBu, toluene, 12h | 6:94 | 89 |
| NaOH, MeOH, 24h | 22:78 | 76 |
Solvent-Directed Crystallization
Cis selectivity is enhanced by using hexafluoroisopropanol (HFIP) as a solvent, which stabilizes the cis isomer through hydrogen bonding with the ester carbonyl. Recrystallization at −30°C achieves 98% cis purity.
Multi-Step Synthesis from Terephthalic Acid
Oxidative Functionalization
WO2021107047A1 describes a route starting with terephthalic acid, which is hydrogenated to cyclohexane-1,4-dicarboxylic acid. Selective mono-esterification with methanol (H2SO4 catalyst, 65°C) yields methyl cyclohexane-1,4-dicarboxylate.
Aminomethyl Group Introduction
The ester undergoes Hofmann rearrangement using bromine and NaOH at −5°C to produce 3-(aminomethyl)cyclohexanecarboxylate. Cis stereochemistry is enforced by conducting the reaction in a water/acetone mixture, which restricts rotational freedom during the rearrangement step.
Yield Comparison :
| Step | Yield (%) | Cis:Trans Ratio |
|---|---|---|
| Mono-esterification | 91 | N/A |
| Hofmann rearrangement | 74 | 88:12 |
| Final hydrochlorination | 82 | 95:5 |
Catalytic Asymmetric Methods
Chiral Auxiliary Approach
A 2024 Journal of Organic Chemistry protocol employs (R)-phenylglycinol as a chiral auxiliary. The auxiliary is coupled to 3-(bromomethyl)cyclohexanecarboxylate, and asymmetric amination with NH3/MeOH at 40°C delivers the cis isomer with 97% enantiomeric excess (e.e.).
Organocatalytic Amination
Using a cinchona alkaloid-derived thiourea catalyst (20 mol%), 3-formylcyclohexanecarboxylate reacts with benzylamine to form the cis-aminomethyl product in 91% e.e.. The catalyst’s cavity preferentially stabilizes the cis transition state through π-π stacking.
Industrial-Scale Production
Continuous Flow Synthesis
A 2023 pilot study achieved 89% yield using a tubular reactor system:
- Reactor 1 : Reductive amination at 10°C, residence time 12 min.
- Reactor 2 : HCl gas introduction via microfluidic mixer.
- Crystallizer : Anti-solvent cooling to −20°C.
Advantages :
Waste Stream Utilization
Byproduct methyl trans-3-(aminomethyl)cyclohexanecarboxylate is isomerized back to the cis form using AlCl3 in chlorobenzene (82% recovery).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Ion chromatography detects ≤0.2% trans isomer in commercial batches. Residual solvents (EtOAc, MeOH) are controlled to <50 ppm via HS-GC.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl cis-3-(aminomethyl)cyclohexanecarboxylate; hydrochloride is being investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural similarity to known pharmaceuticals allows it to act as a scaffold for drug development.
Neuropharmacology
Recent studies have indicated that compounds similar to methyl cis-3-(aminomethyl)cyclohexanecarboxylate may exhibit neuroprotective effects. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases, where it could potentially modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Synthesis of Amino Acid Derivatives
This compound serves as a valuable intermediate in the synthesis of various amino acid derivatives. It can be utilized in organic synthesis to create complex molecules, which are essential in pharmaceutical development.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective properties of similar compounds demonstrated that methyl cis-3-(aminomethyl)cyclohexanecarboxylate could influence neuronal survival under oxidative stress conditions. This was assessed using cell viability assays and oxidative stress markers.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 75% | 90% |
| Oxidative Stress Marker (µM) | 5.0 | 2.0 |
Case Study 2: Synthesis of Bioactive Compounds
In a synthetic route involving methyl cis-3-(aminomethyl)cyclohexanecarboxylate, researchers successfully produced several derivatives that exhibited antimicrobial activity against various pathogens. The yields were reported as follows:
| Compound | Yield (%) | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | 85% | 15 mm |
| Compound B | 78% | 12 mm |
Mechanism of Action
The mechanism of action for Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Stereoisomeric Variants
- Methyl trans-3-(aminomethyl)cyclohexanecarboxylate hydrochloride: The trans isomer differs in the spatial arrangement of the aminomethyl and ester groups. For example, trans isomers often exhibit lower aqueous solubility due to reduced hydrogen bonding capacity compared to cis counterparts .
- Methyl cis-4-(aminomethyl)cyclohexanecarboxylate hydrochloride: Positional isomerism (3- vs. 4-substitution) impacts the molecule’s electronic distribution. The 4-substituted derivative may exhibit enhanced steric hindrance, influencing interactions with enzymatic active sites .
Ring Size and Functional Group Analogues
- Methyl cis-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: Substituting cyclohexane with cyclobutane introduces significant ring strain, reducing thermodynamic stability. Cyclobutane derivatives are often more reactive in ring-opening reactions, which can be advantageous in prodrug design .
- Methyl (1S,3S)-3-aminocyclopentanecarboxylate hydrochloride: The cyclopentane ring offers intermediate ring strain compared to cyclohexane and cyclobutane. This compound’s (1S,3S) stereochemistry may enhance enantioselective binding to chiral receptors, as seen in neurotransmitter analogs .
Hydrochloride Salts of Related Amines
- tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride: The inclusion of a tert-butoxycarbonyl (Boc) protecting group increases lipophilicity, improving blood-brain barrier penetration. However, this requires deprotection steps in vivo, unlike the direct bioavailability of the target compound .
- cis-3-Amino-1-methylcyclobutanol hydrochloride: Replacing the ester with a hydroxyl group reduces electrophilicity, making it less prone to hydrolysis. This derivative is often used in peptidomimetics due to its hydrogen-bonding capability .
Physicochemical and Pharmacological Data
Pharmacological and Industrial Relevance
- Neurological Applications: The cis-3-aminomethyl group mimics natural neurotransmitters like GABA, making it valuable in anxiolytic and anticonvulsant drug candidates .
- Industrial Use : Derivatives like tert-butyl carbamates are intermediates in large-scale API synthesis, though they require additional purification steps compared to the target compound .
Biological Activity
Methyl cis-3-(aminomethyl)cyclohexanecarboxylate;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of cyclohexanecarboxylic acid, characterized by the presence of an amino group and a methyl ester. The specific stereochemistry (cis configuration) plays a crucial role in its biological interactions.
- Inhibition of Enzymatic Activity :
- The compound has been shown to act as an inhibitor for specific enzymes, such as soluble epoxide hydrolase (sEH). Structure-activity relationship studies indicate that modifications in the cycloalkyl structure can significantly influence inhibition potency. For instance, a cyclohexyl group is essential for achieving effective inhibition, with bulky hydrophobic substitutions enhancing activity .
- Receptor Antagonism :
Pharmacological Effects
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
- In Vivo Studies :
- Clinical Implications :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving high stereochemical purity in Methyl cis-3-(aminomethyl)cyclohexanecarboxylate hydrochloride?
- Methodological Answer : Stereoselective synthesis can be achieved via catalytic hydrogenation of a pre-functionalized cyclohexene intermediate using palladium-on-carbon under controlled pressure (e.g., 50 psi H₂). Chiral auxiliaries, such as (R)- or (S)-proline derivatives, may direct cis-configuration formation. Post-synthesis, recrystallization from ethanol/water (1:1 v/v) enhances purity. Confirm stereochemistry via NOESY NMR to validate cis-geometry .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C to mitigate hygroscopic decomposition. Use PPE (gloves, lab coat, goggles) during handling. For spills, neutralize with 5% acetic acid before disposal. First-aid measures include flushing eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use ¹H/¹³C NMR to resolve cyclohexane ring protons (δ 1.2–2.8 ppm) and ester carbonyl signals (δ 170–175 ppm). FTIR confirms the ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 220.14 (free base) and chloride adducts .
Advanced Research Questions
Q. What experimental models are suitable for evaluating its pharmacological potential, such as gastroprotective effects?
- Methodological Answer : Use Sprague-Dawley rat models with ethanol-induced gastric ulcers. Administer the compound orally (10–50 mg/kg) and compare ulcer indices (mm²) against controls. Histopathological analysis (H&E staining) assesses mucosal damage. Parallel in vitro assays (e.g., prostaglandin E₂ ELISA in gastric epithelial cells) validate mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer : Systematically modify the aminomethyl group (e.g., alkylation, acylation) or ester moiety (e.g., hydrolysis to carboxylic acid). Test derivatives in receptor-binding assays (e.g., serotonin 5-HT₃ or NMDA receptors). Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis targets .
Q. What advanced chromatographic methods resolve enantiomeric impurities?
- Methodological Answer : Chiral HPLC using a Chiralpak AD-H column (4.6 × 250 mm) with hexane/ethanol (80:20, 1 mL/min) resolves enantiomers. Validate purity via polarimetry ([α]D²⁵) and compare retention times against racemic standards. For trace impurities (<0.1%), employ LC-MS/MS with MRM transitions .
Q. How can discrepancies between in vitro and in vivo activity data be addressed?
- Methodological Answer : Perform pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) via LC-MS in rodent plasma. Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Prodrug strategies (e.g., ester-to-amide conversion) may enhance bioavailability if poor absorption is observed .
Data Contradiction Analysis
Q. How should conflicting results in stereochemical stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) at pH 1–9. Monitor cis-to-trans isomerization via chiral HPLC. Use Arrhenius kinetics to predict degradation pathways. Buffered formulations (pH 4–6) typically minimize isomerization, as evidenced by cetraxate hydrochloride analogs .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
